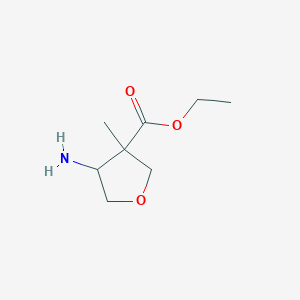

Ethyl 4-amino-3-methyloxolane-3-carboxylate

Description

Ethyl 4-amino-3-methyloxolane-3-carboxylate (C₈H₁₅NO₃, molecular weight: 173.21 g/mol) is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amino (-NH₂) group at position 4, a methyl (-CH₃) group at position 3, and an ester (-COOEt) moiety at position 3 . Its synthesis and structural characterization are critical for applications in medicinal chemistry and organic synthesis. The compound is reported to have a purity of 95% and was previously available commercially (CymitQuimica Ref: 10-F674580) but is now listed as discontinued .

Properties

IUPAC Name |

ethyl 4-amino-3-methyloxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-12-7(10)8(2)5-11-4-6(8)9/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPJFKDWWPNNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536816-03-1 | |

| Record name | ethyl 4-amino-3-methyloxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-methyloxolane-3-carboxylate typically involves the reaction of 4-amino-3-methyloxolane-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyloxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Ethyl 4-amino-3-methyloxolane-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methyloxolane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 4-amino-3-methyloxolane-3-carboxylate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₅NO₃ | 173.21 | Amino, ester, methyl | 5-membered oxolane ring |

| Ethyl 3-cyclobutyl-3-oxopropanoate | C₈H₁₂O₃ | 156.17 | Ketone, ester, cyclobutyl | 4-membered cyclobutane ring |

| 2-(3-(Benzyloxy)cyclobutyl)ethanol | C₁₃H₁₈O₂ | 206.28 | Benzyl ether, primary alcohol | Cyclobutane + benzyloxy substituent |

Structural and Functional Group Analysis

- This compound: The five-membered oxolane ring reduces steric strain compared to smaller rings. The amino group enhances polarity and nucleophilic reactivity, while the ester moiety offers versatility in hydrolysis or transesterification reactions .

- Ethyl 3-cyclobutyl-3-oxopropanoate: The strained four-membered cyclobutane ring increases reactivity, and the ketone group enables participation in condensation or reduction reactions. The absence of an amino group reduces polarity compared to the target compound .

- 2-(3-(Benzyloxy)cyclobutyl)ethanol: The benzyl ether group introduces hydrophobicity and aromaticity, while the primary alcohol allows for hydrogen bonding or oxidation. The cyclobutane ring again imposes strain, but the benzyloxy group stabilizes the structure through resonance .

Physicochemical Properties

- Polarity and Solubility: The amino and ester groups in this compound increase its solubility in polar solvents (e.g., water, ethanol) relative to the cyclobutyl analogs. The benzyloxy compound is highly hydrophobic due to its aromatic substituent .

- Thermal Stability : The oxolane ring in the target compound is more thermally stable than the cyclobutane rings in the analogs, which are prone to ring-opening reactions under heat or acidic conditions .

Research Findings and Methodological Notes

Biological Activity

Ethyl 4-amino-3-methyloxolane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an amino group, a carboxylate moiety, and an ethyl ester, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially bind to receptors influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown varying degrees of effectiveness, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 50 | Moderate |

| S. aureus | 25 | Strong |

| P. aeruginosa | 100 | Weak |

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against colorectal and cervical cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 30 | High |

| HT-29 (Colorectal) | 45 | Moderate |

| MCF-7 (Breast) | >100 | Low |

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound could inhibit growth effectively, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In a study focusing on cancer therapeutics, this compound was tested on various cancer cell lines. The results showed significant induction of apoptosis in HeLa cells, correlating with increased levels of reactive oxygen species (ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.